![molecular formula C21H19N5O3 B2745749 N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 392326-70-4](/img/no-structure.png)

N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

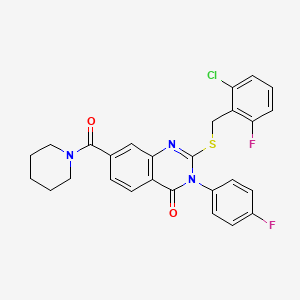

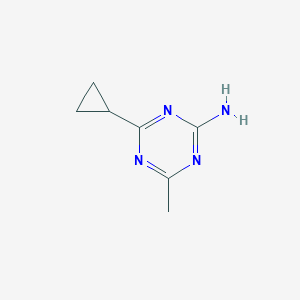

“N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide” is a chemical compound with the linear formula C21H19N5O3. It has a molecular weight of 389.417 and its CAS Number is 1310356-38-7 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is defined by its linear formula, C21H19N5O3 . For a more detailed structural analysis, you might need to refer to the compound’s crystal structure or use computational chemistry software.Applications De Recherche Scientifique

Vibrational Spectroscopic Investigations and Molecular Docking Studies

Vibrational spectroscopic investigations, molecular dynamic simulations, and molecular docking studies of pyrazole derivatives have demonstrated their industrial and biological importance. These studies provide insights into the theoretical ground state geometry, electronic structure optimization, and potential energy distribution of such compounds. Notably, the first-order hyperpolarizability of these derivatives indicates their significance in nonlinear optical materials, compared to standard materials like urea. Molecular docking results have confirmed potential inhibitor activities against specific proteins, supporting their biological relevance (Pillai et al., 2017).

Synthesis and Biological Activities

The synthesis of pyrazole and its derivatives, including antimicrobial, antioxidant, and antitumor activities, showcases their therapeutic potential. For example, the antioxidant and antitumor activities of carbohydrazide derivatives indicate their potential for medical applications. The antimicrobial evaluation of novel pyrazole integrated oxadiazoles further emphasizes the diversity of biological activities these compounds can exhibit, suggesting their use in developing new antimicrobial agents (El Sadek et al., 2014).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity . For safety and hazards information, one should refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide' involves the condensation of 3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide with 3-formyl-2-oxindole followed by cyclization to form the desired product.", "Starting Materials": [ "3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide", "3-formyl-2-oxindole" ], "Reaction": [ "Step 1: Dissolve 3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide (1.0 mmol) and 3-formyl-2-oxindole (1.2 mmol) in ethanol (10 mL).", "Step 2: Add a catalytic amount of acetic acid to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Remove the solvent under reduced pressure and purify the crude product by column chromatography using ethyl acetate/hexane as the eluent.", "Step 4: The desired product 'N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide' can be obtained as a yellow solid (yield: 70-80%)." ] } | |

Numéro CAS |

392326-70-4 |

Formule moléculaire |

C21H19N5O3 |

Poids moléculaire |

389.415 |

Nom IUPAC |

N-[(2-hydroxy-1H-indol-3-yl)imino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C21H19N5O3/c1-2-11-29-14-9-7-13(8-10-14)17-12-18(24-23-17)20(27)26-25-19-15-5-3-4-6-16(15)22-21(19)28/h3-10,12,22,28H,2,11H2,1H3,(H,23,24) |

Clé InChI |

LZMVYENRTSIOEL-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N=NC3=C(NC4=CC=CC=C43)O |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2745672.png)

![4-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2745679.png)

![4-[benzyl(methyl)sulfamoyl]-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2745683.png)

![3-(4-bromobenzyl)-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2745684.png)

![(Z)-2-cyano-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-N-propan-2-ylprop-2-enamide](/img/structure/B2745686.png)

![2-Oxaspiro[3.5]nonane-7-carbaldehyde](/img/structure/B2745688.png)